N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine

Catalog No.
S14413163
CAS No.
M.F
C21H18ClN
M. Wt
319.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine

Product Name

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine

IUPAC Name

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine

Molecular Formula

C21H18ClN

Molecular Weight

319.8 g/mol

InChI

InChI=1S/C21H18ClN/c1-21(2)17-8-4-3-7-15(17)16-12-11-14(13-18(16)21)23-20-10-6-5-9-19(20)22/h3-13,23H,1-2H3

InChI Key

PJTWHHKFNLDCJC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4Cl)C

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine is an organic compound characterized by its unique molecular structure, which includes a fluoren-2-amine core substituted with a 2-chlorophenyl group and two methyl groups at the 9-position. Its molecular formula is C15H15ClNC_{15}H_{15}ClN, with a molecular weight of approximately 260.74 g/mol. This compound is part of a class of amines that exhibit interesting electronic properties, making them suitable for various applications in organic electronics and material science.

  • Oxidation: The compound can be oxidized to yield corresponding fluorenone derivatives, which may have enhanced electronic properties suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Reduction: Reduction reactions can convert the nitrogen atom of the amine into secondary or primary amines, altering the compound's reactivity and potential applications.
  • Electrophilic Aromatic Substitution: The presence of the chlorophenyl group allows for electrophilic aromatic substitution reactions, enabling further functionalization of the aromatic rings.

While specific biological activities of N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine are not extensively documented, compounds with similar structures often exhibit significant biological activities. For instance, derivatives of fluorenes have been studied for their potential anticancer and antimicrobial properties. The presence of halogen substituents like chlorine can enhance biological activity due to increased lipophilicity and electronic effects .

The synthesis of N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine typically involves several key steps:

  • Starting Materials: The synthesis begins with a suitable fluoren-2-amine precursor.
  • Substitution Reaction: The introduction of the 2-chlorophenyl group can be achieved through nucleophilic substitution reactions where the chlorophenyl moiety reacts with the fluoren-2-amine under appropriate conditions.
  • Reaction Conditions: These reactions are generally carried out under inert atmospheres to prevent oxidation and may require specific catalysts or reagents to facilitate the substitution process .
  • Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain high-purity samples for characterization and application.

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine has potential applications in various fields:

  • Organic Electronics: It serves as a hole transport material in OLEDs due to its favorable electronic properties and thermal stability.
  • Photovoltaics: The compound is explored in organic photovoltaic cells for its ability to facilitate charge transport and separation, enhancing device efficiency.
  • Material Science: Its unique electronic properties make it valuable for developing new organic semiconductors and light-emitting materials.

Interaction studies involving N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine often focus on its role in electronic devices. Research indicates that compounds like this one can improve charge transport efficiency in OLEDs and other organic electronic devices. Additionally, studies on similar compounds suggest that their interactions with light can lead to enhanced luminescent properties, making them suitable for various optoelectronic applications .

Several compounds share structural similarities with N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amineC27H23NC_{27}H_{23}NExhibits high thermal stability; used as a hole transport material in OLEDs
9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amineC29H27NC_{29}H_{27}NSimilar structure; used in organic semiconductor applications
4-Chloro-N,N-diphenyl-9H-fluoren-2-amineC25H22ClNC_{25}H_{22}ClNContains chlorine substituent; studied for biological activity

Uniqueness

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine is unique due to its specific combination of a chlorinated phenyl group and a dimethylfluorene structure. This configuration potentially enhances its electronic properties compared to non-halogenated analogs while maintaining versatility for various applications in organic electronics and material science.

XLogP3

6.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

319.1127773 g/mol

Monoisotopic Mass

319.1127773 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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